molecular formula C16H16 B14288187 1-Ethyl-9-methyl-9H-fluorene CAS No. 138044-95-8

1-Ethyl-9-methyl-9H-fluorene

Cat. No.: B14288187
CAS No.: 138044-95-8
M. Wt: 208.30 g/mol
InChI Key: GWMOPVPHHAGGGB-UHFFFAOYSA-N
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Description

1-Ethyl-9-methyl-9H-fluorene is an organic compound belonging to the fluorene family Fluorenes are polycyclic aromatic hydrocarbons characterized by a three-ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-9-methyl-9H-fluorene can be synthesized through several methods. One common approach involves the alkylation of fluorene derivatives. For instance, starting with 9H-fluorene, ethyl and methyl groups can be introduced via Friedel-Crafts alkylation using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the alkylation reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-9-methyl-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Introduction of halogenated derivatives.

Scientific Research Applications

1-Ethyl-9-methyl-9H-fluorene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-ethyl-9-methyl-9H-fluorene involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular proteins, influencing signal transduction pathways and gene expression.

Comparison with Similar Compounds

  • 1-Methyl-9H-fluorene
  • 9-Methyl-9H-fluorene
  • 1-Ethyl-9H-fluorene

Comparison: 1-Ethyl-9-methyl-9H-fluorene is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

138044-95-8

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

1-ethyl-9-methyl-9H-fluorene

InChI

InChI=1S/C16H16/c1-3-12-7-6-10-15-14-9-5-4-8-13(14)11(2)16(12)15/h4-11H,3H2,1-2H3

InChI Key

GWMOPVPHHAGGGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(C3=CC=CC=C3C2=CC=C1)C

Origin of Product

United States

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